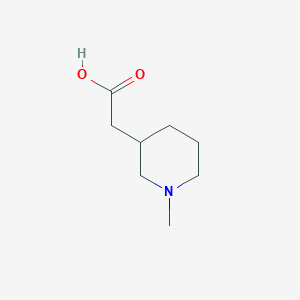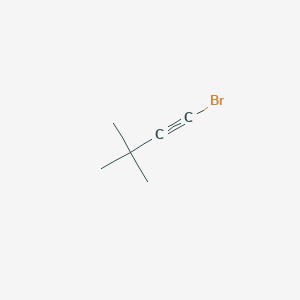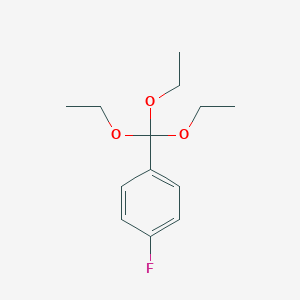
4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine
Descripción general
Descripción
“4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” is a specific chemical compound that falls under the category of organochlorides and morpholines . Organochlorides are organic compounds containing at least one chloroatom, while morpholines are heterocyclic organic compounds featuring a six-member ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular formula of “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” is C12H17ClN4O2 . This compound has a molecular weight of 284.74 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” include a melting point of 139-142℃, a boiling point of 508.7±60.0 °C (Predicted), and a density of 1.327±0.06 g/cm3 (20 ºC 760 Torr) . The compound is predicted to have a pKa of 6.10±0.50 .Aplicaciones Científicas De Investigación
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures for “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” are not detailed in the source.
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” can be used as a starting material in the synthesis of other organic compounds .
- Methods : The specific methods of application or experimental procedures for “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” are not detailed in the source .
- Results : The product fractions are pooled and evaporated to yield i22 as a colorless powder (13.8 g, 80percent) and i23 as a colorless powder (2.2 g, 13percent yield) .
-
Antibacterial and Antimicrobial Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines, including “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine”, are found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
- Methods : There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl .
- Results : The results or outcomes obtained from these applications are not detailed in the source .
-
Preparation of NVP-BKM120 (Hydrochloride)
- Field : Pharmaceutical Chemistry
- Application : “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” can be used in the preparation of NVP-BKM120 (Hydrochloride), a pharmaceutical compound .
- Methods : The specific methods of application or experimental procedures for “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” are not detailed in the source .
- Results : The product fractions are pooled and evaporated to yield i22 as a colorless powder (13.8 g, 80percent) and i23 as a colorless powder (2.2 g, 13percent yield) .
-
Pharmacokinetics
- Field : Pharmacology
- Application : “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” has been studied for its pharmacokinetic properties .
- Methods : The specific methods of application or experimental procedures for “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” are not detailed in the source .
- Results : The compound is found to be a P-gp substrate and a CYP1A2 inhibitor .
Safety And Hazards
The safety data sheet for “4,4’-(6-Chloropyrimidine-2,4-diyl)dimorpholine” indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(4-chloro-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWUTYCMQNZUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350698 | |
| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |
CAS RN |
10244-24-3 | |
| Record name | 4,4'-(6-Chloropyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(6-chloropyrimidine-2,4-diyl)dimorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)

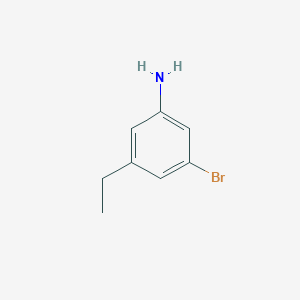
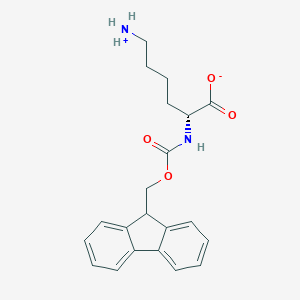
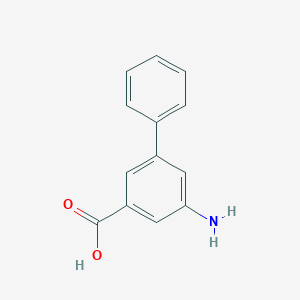
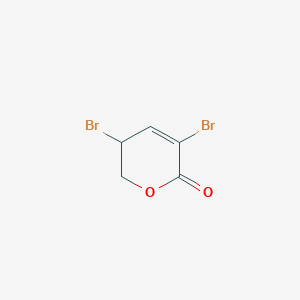
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)
